molecular formula C11H12FNO3 B1390297 4-(4-Fluorophenyl)morpholine-2-carboxylic acid CAS No. 1171917-22-8

4-(4-Fluorophenyl)morpholine-2-carboxylic acid

Cat. No.: B1390297
CAS No.: 1171917-22-8
M. Wt: 225.22 g/mol
InChI Key: VEKGADNVNASXGU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)morpholine-2-carboxylic acid is an organic compound characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)morpholine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)morpholine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylboronic acid
  • 4-Fluoroamphetamine

Uniqueness

4-(4-Fluorophenyl)morpholine-2-carboxylic acid is unique due to the presence of both a morpholine ring and a fluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-3-9(4-2-8)13-5-6-16-10(7-13)11(14)15/h1-4,10H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKGADNVNASXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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